molecular formula C10H11NOS2 B1377659 [5-(Aminomethyl)-2-thienyl](2-thienyl)methanol CAS No. 1447967-18-1

[5-(Aminomethyl)-2-thienyl](2-thienyl)methanol

Cat. No.: B1377659
CAS No.: 1447967-18-1
M. Wt: 225.3 g/mol
InChI Key: JMPVNIPMSRUIQG-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-thienylmethanol: is a compound that features a thiophene ring system with an aminomethyl group and a hydroxymethyl group attached to the thiophene rings. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-thienylmethanol typically involves the following steps:

Industrial Production Methods

Industrial production of 5-(Aminomethyl)-2-thienylmethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-(Aminomethyl)-2-thienylmethanol can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols: From reduction reactions.

    Substituted Thiophenes: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex thiophene derivatives.

    Catalysis: Employed in catalytic processes due to its unique electronic properties.

Biology and Medicine

    Pharmacology: Investigated for its potential as a therapeutic agent due to its biological activity.

    Biochemical Research: Used in studies involving enzyme interactions and metabolic pathways.

Industry

    Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

    Corrosion Inhibitors: Applied in industrial settings to prevent corrosion of metal surfaces.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-thienylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and hydroxymethyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The thiophene ring system contributes to the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Dual Thiophene Rings: The presence of two thiophene rings in 5-(Aminomethyl)-2-thienylmethanol provides unique electronic properties and reactivity compared to similar compounds with different heterocyclic systems.

    Versatile Functional Groups: The aminomethyl and hydroxymethyl groups offer diverse chemical reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

[5-(aminomethyl)thiophen-2-yl]-thiophen-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS2/c11-6-7-3-4-9(14-7)10(12)8-2-1-5-13-8/h1-5,10,12H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPVNIPMSRUIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC=C(S2)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(Aminomethyl)-2-thienyl](2-thienyl)methanol
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[5-(Aminomethyl)-2-thienyl](2-thienyl)methanol
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[5-(Aminomethyl)-2-thienyl](2-thienyl)methanol
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[5-(Aminomethyl)-2-thienyl](2-thienyl)methanol
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[5-(Aminomethyl)-2-thienyl](2-thienyl)methanol
Reactant of Route 6
Reactant of Route 6
[5-(Aminomethyl)-2-thienyl](2-thienyl)methanol

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